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Compound of Interest

4-{(2-
Compound Name:

Ethoxyphenoxy)methyl]piperidine
CAS No.: 756474-44-9

Cat. No.: B3153302

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[(2-
Ethoxyphenoxy)methyl]piperidine, a piperidine derivative of significant interest in medicinal
chemistry and drug development. This document delves into its chemical properties, potential
synthetic pathways, and prospective applications, offering a foundational resource for
researchers in the field.

Molecular and Physicochemical Profile

4-[(2-Ethoxyphenoxy)methyl]piperidine is a heterocyclic organic compound featuring a
central piperidine ring. Attached to the 4-position of this ring is a methyl group, which is, in turn,
linked via an ether bond to a 2-ethoxyphenoxy moiety. The structural arrangement of these
functional groups is crucial in defining the molecule's chemical behavior and its potential
interactions with biological targets.

Chemical Structure and Formula
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The systematic IUPAC name for this compound is 4-[(2-Ethoxyphenoxy)methyl]piperidine.
Based on this nomenclature, the chemical structure can be elucidated, and from it, the
molecular formula and weight are derived.

Molecular Formula: C14H21NO2
Molecular Weight: 235.33 g/mol

The structure combines the saturated heterocyclic amine of piperidine with the aromatic and
ether functionalities of the 2-ethoxyphenoxy group, suggesting a molecule with a balance of
hydrophilic and lipophilic characteristics.

Physicochemical Properties

While experimental data for this specific molecule is not readily available in public databases,
its physicochemical properties can be predicted using computational models. These predictions
are valuable for initial assessments in drug discovery pipelines.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3153302/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-2-ethoxyphenoxy-methyl-piperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3153302?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Significance in Drug
Property Predicted Value
Development

Adheres to Lipinski's rule of
Molecular Weight 235.33 g/mol five, suggesting good potential

for oral bioavailability.

Indicates a moderate level of

lipophilicity, which is often
XLogP3 2.8 Pop y .

correlated with good

membrane permeability.

The secondary amine in the
Hydrogen Bond Donors 1 piperidine ring can act as a

hydrogen bond donor.

The two ether oxygens and the
Hydrogen Bond Acceptors 3 nitrogen atom can act as

hydrogen bond acceptors.

Topological Polar Surface Area 305 A2 Suggests good potential for
(TPSA) ' blood-brain barrier penetration.

Synthesis and Methodologies

The synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine can be approached through several
established organic chemistry reactions. A plausible synthetic route would involve the coupling
of a piperidine-containing synthon with a 2-ethoxyphenoxy-containing synthon. One common
strategy is the Williamson ether synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would be at the ether linkage between the piperidine
methyl group and the phenoxy group. This suggests two key precursors: 4-
(hydroxymethyl)piperidine and a suitable 2-ethoxyphenyl derivative.

G-(hydroxymethyl)piperidine + 2-ethoxyphenol derivativg Williamson Ether Synthesis 4—[(2-Ethoxyphenoxy)methyl]piperidina
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Caption: Retrosynthetic approach for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Proposed Experimental Protocol

o Preparation of 4-(hydroxymethyl)piperidine: This starting material can be synthesized by the
reduction of a 4-piperidinecarboxylic acid derivative.

 Activation of the hydroxyl group: The hydroxyl group of 4-(hydroxymethyl)piperidine can be
converted into a good leaving group, such as a tosylate or a halide.

e Williamson Ether Synthesis: The activated piperidine derivative is then reacted with the
sodium salt of 2-ethoxyphenol in a suitable polar aprotic solvent like DMF or THF.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final
product purified by column chromatography.

Potential Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous
approved drugs.[1] Derivatives of piperidine are known to interact with a wide range of
biological targets, particularly within the central nervous system (CNS).[2]

Neurological and Psychiatric Disorders

The structural similarity of the title compound to molecules with known antidepressant activity,
such as the positional isomer 3-[(2-ethoxyphenoxy)methyl]piperidine, suggests potential utility
in the development of novel CNS-active agents.[3] The (2-ethoxyphenoxy)methyl moiety is also
a key feature of viloxazine, a selective norepinephrine reuptake inhibitor used for the treatment
of ADHD.

Signaling Pathway Modulation

The predicted physicochemical properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine make it
a candidate for targeting receptors and transporters within the CNS. The piperidine nitrogen
can be protonated at physiological pH, allowing for ionic interactions with target proteins.
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Caption: Workflow for investigating the therapeutic potential of 4-[(2-
Ethoxyphenoxy)methyl]piperidine.

Conclusion

4-[(2-Ethoxyphenoxy)methyl]piperidine represents a molecule with considerable potential for
further investigation in the field of drug discovery. Its structural features and favorable predicted
physicochemical properties make it an attractive candidate for the development of novel
therapeutics, particularly for CNS disorders. The synthetic routes to this compound are
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accessible through established chemical methodologies, allowing for its preparation and

subsequent biological evaluation. Further research into this and related compounds is

warranted to fully elucidate their therapeutic promise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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